molecular formula C8H7BrN2O B15331502 4-Bromo-N-methylbenzo[d]isoxazol-3-amine

4-Bromo-N-methylbenzo[d]isoxazol-3-amine

Cat. No.: B15331502
M. Wt: 227.06 g/mol
InChI Key: MKTCTXNMWSNKPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes . The reaction conditions often require the presence of catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-Bromo-N-methylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Bromo-N-methylbenzo[d]isoxazol-3-amine can be compared with other benzo[d]isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a BRD4 inhibitor, which distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

4-bromo-N-methyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H7BrN2O/c1-10-8-7-5(9)3-2-4-6(7)12-11-8/h2-4H,1H3,(H,10,11)

InChI Key

MKTCTXNMWSNKPY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NOC2=C1C(=CC=C2)Br

Origin of Product

United States

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